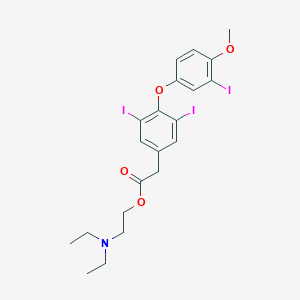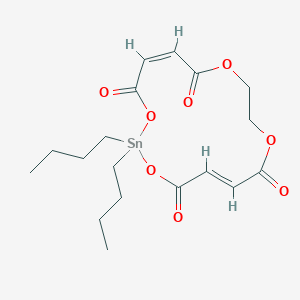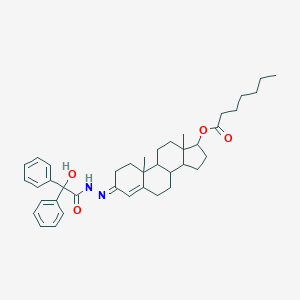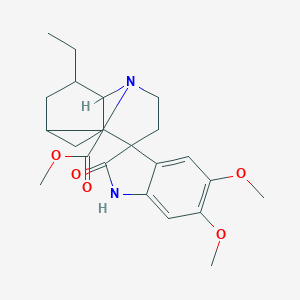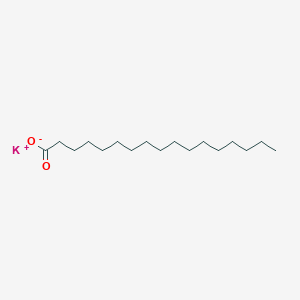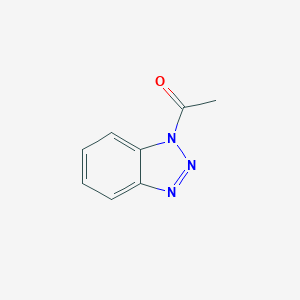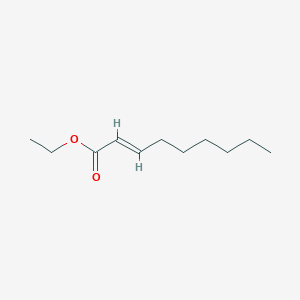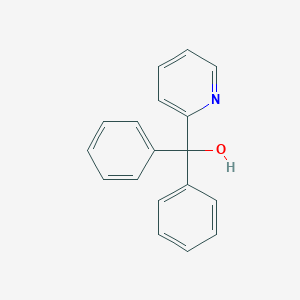
Diphenyl(pyridin-2-yl)methanol
Vue d'ensemble
Description
Diphenyl(pyridin-2-yl)methanol is a chemical compound with the molecular formula C18H15NO and a molecular weight of 261.3178 .
Synthesis Analysis
The synthesis of Diphenyl(pyridin-2-yl)methanol and its derivatives has been explored in various studies . For instance, one study describes the synthesis of enantiopure (S)-diphenyl (pyrrolidin-2-yl)methanol and its derivatives, which are important types of chiral auxiliaries for asymmetric synthesis .Molecular Structure Analysis
The molecular structure of Diphenyl(pyridin-2-yl)methanol has been analyzed in several studies . For example, one study suggests a cis- relationship between the two aryl rings in the molecule .Chemical Reactions Analysis
Chemical reactions involving Diphenyl(pyridin-2-yl)methanol have been studied . One study describes an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of Diphenyl(pyridin-2-yl)methanol have been analyzed in various studies . For instance, one study reports that it has a refractive index of 1.543 and a density of 1.131 g/mL at 25 °C .Applications De Recherche Scientifique
Organocatalysis : Reyes-Rangel et al. (2016) explored the synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol and their application as bifunctional organocatalysts in asymmetric Michael and Mannich reactions. This research demonstrates the utility of Diphenyl(pyridin-2-yl)methanol derivatives in organocatalysis (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
Synthesis of Phosphinoglycines : Fomina et al. (2016) reported on the synthesis of novel N-heterocyclic α-diphenylphosphinoglycines, showcasing the role of Diphenyl(pyridin-2-yl)methanol in the creation of new phosphinoglycine compounds (Fomina, Heinicke, Sinyashin, & Yakhvarov, 2016).
Metal Complexation and Oxidation Reactions : A study by Canty et al. (1994) delved into the oxidation of organoplatinum(II) and -palladium(II) complexes by water, using Diphenyl{tris(pyridin-2-yl)methanol}platinum(II) as a key compound. This research highlights its significance in metal complexation and oxidation reactions (Canty, Honeyman, Roberts, Traill, Colton, Skelton, & White, 1994).
SERS and Electrode Interface Studies : Pięta et al. (2015) investigated the potential-dependent surface enhanced Raman scattering (SERS) of pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers, including Diphenyl(pyridin-2-yl)methanol, on Ag, Au, and Cu electrode surfaces. This research provides insight into the adsorption properties and molecular interactions at electrode interfaces (Pięta, Proniewicz, Boduszek, Olszewski, Nattich-Rak, & Kim, 2015).
Biocatalysis in Microreaction Systems : Chen et al. (2021) explored the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system using recombinant Escherichia coli as a whole-cell catalyst. This study illustrates the application of Diphenyl(pyridin-2-yl)methanol in innovative biocatalysis approaches (Chen, Guo, Bi, Qu, Sun, Wang, & Luo, 2021).
Antiproliferative Activity : Prasad et al. (2010) synthesized and characterized a series of diphenyl(piperidin-4-yl)methanol derivatives, evaluating their antiproliferative effects against various carcinoma cell lines. This research points to potential medicinal applications of compounds related to Diphenyl(pyridin-2-yl)methanol (Prasad, Vinaya, Kumar, Swarup, & Rangappa, 2010).
Safety And Hazards
Orientations Futures
Future research on Diphenyl(pyridin-2-yl)methanol could focus on further elucidating its mechanism of action, exploring its potential applications in asymmetric synthesis, and developing safer and more efficient methods for its synthesis . It could also involve the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
diphenyl(pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17/h1-14,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNTYLTYDKBLRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278960 | |
| Record name | diphenyl(pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(pyridin-2-yl)methanol | |
CAS RN |
19490-90-5 | |
| Record name | 19490-90-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 19490-90-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diphenyl(pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA,ALPHA-DIPHENYL-2-PYRIDINEMETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


